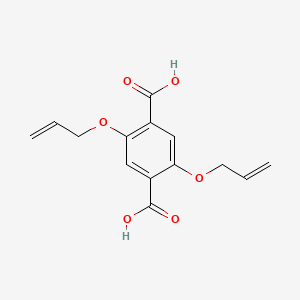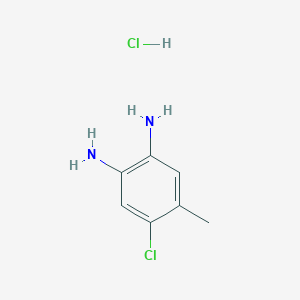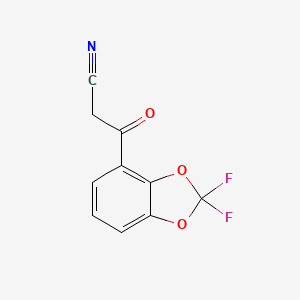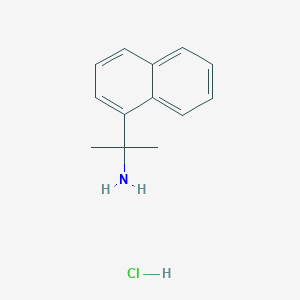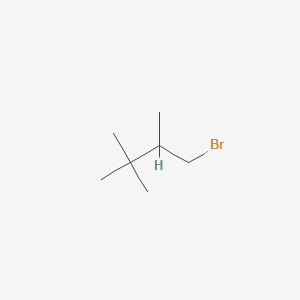
1-Bromo-2,3,3-trimethylbutane
Vue d'ensemble
Description
1-Bromo-2,3,3-trimethylbutane is an organic compound with the molecular formula C7H15Br . It has a molecular weight of 179.098 Da and a monoisotopic mass of 178.035706 Da .
Molecular Structure Analysis
The InChI code for 1-Bromo-2,3,3-trimethylbutane is 1S/C7H15Br/c1-6(2,3)7(4,5)8/h1-5H3 . This indicates that the molecule consists of a seven-carbon chain with three methyl groups attached to the second carbon atom and a bromine atom attached to the first carbon atom.Physical And Chemical Properties Analysis
1-Bromo-2,3,3-trimethylbutane has a molecular weight of 179.098 Da . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I searched.Applications De Recherche Scientifique
Kinetic Studies and Reactivity
Oxidation and Decomposition Reactions : The oxidation of trimethylbutane derivatives has been explored, highlighting the kinetics of H and OH attack and the formation of propene and isobutene as major products. This research provides insights into the reaction mechanisms and rate constants at high temperatures, revealing the complexity of tertiary C—H bond attacks in alkanes (Baldwin et al., 1981).
Solvolysis of Tertiary Bromoalkanes : Studies on the solvolysis of various bromoalkanes, including 2-bromo-2,3,3-trimethylbutane, have been conducted to understand the mechanisms and rate of reactions in different solvents. This research indicates significant nucleophilic solvent participation and highlights the reactivity trends due to the relief of B-strain in less nucleophilic environments (Liu et al., 2009).
Regioselectivity in Cyclization : The impact of non-bonded interactions on the regioselectivity of cyclization reactions involving hex-5-enyl radicals derived from 1-bromo-2,2,5-trimethylhex-5-ene has been examined. This research contributes to understanding the kinetic parameters and the influence of substituents on cyclization pathways (Beckwith & Lawrence, 1979).
Physical and Chemical Properties
Physical Properties and Crystal Structure : The physical properties and crystal structure of 2-Bromo-2, 3, 3-trimethylbutane have been investigated, revealing its plastic crystal nature and phase transition behaviors. This foundational research enhances understanding of the molecular structure and behavior of similar compounds under different conditions (Koide et al., 1960).
Vibrational Analysis : The vibrational analysis of trimethylalkanes, including studies on their liquid and solid-state infrared spectra, provides critical insights into their conformations and molecular interactions. This research aids in the characterization of structural and dynamic aspects of such molecules (Crowder & Gross, 1983).
Fuel Reactivity and Anti-Knock Properties
- Anti-Knock Additive : The potential of 2,2,3-trimethylbutane (triptane) as a gasoline octane booster has been evaluated through kinetic modeling and combustion studies. This compound, with its high research octane number (RON), presents a promising route for enhancing fuel performance and utilizing biomass derivatives (Atef et al., 2019).
Propriétés
IUPAC Name |
1-bromo-2,3,3-trimethylbutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-6(5-8)7(2,3)4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNHHVTUCGOHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1498334-29-4 | |
| Record name | 1-bromo-2,3,3-trimethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



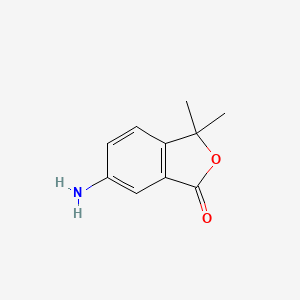
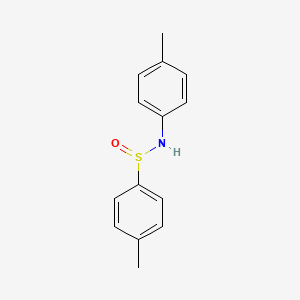


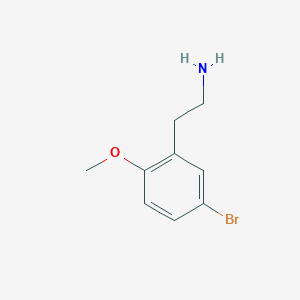

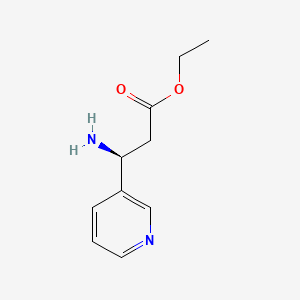
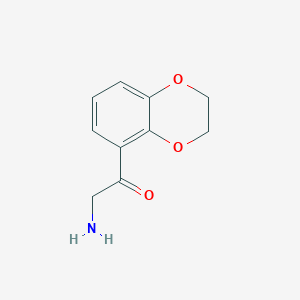
![1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid](/img/structure/B3241986.png)
